Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate
CAS No.: 1807060-69-0
Cat. No.: VC2755711
Molecular Formula: C10H8Cl2F2O3
Molecular Weight: 285.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807060-69-0 |
---|---|
Molecular Formula | C10H8Cl2F2O3 |
Molecular Weight | 285.07 g/mol |
IUPAC Name | methyl 2-[2,3-dichloro-6-(difluoromethoxy)phenyl]acetate |
Standard InChI | InChI=1S/C10H8Cl2F2O3/c1-16-8(15)4-5-7(17-10(13)14)3-2-6(11)9(5)12/h2-3,10H,4H2,1H3 |
Standard InChI Key | URPQNXRMVIIFGG-UHFFFAOYSA-N |
SMILES | COC(=O)CC1=C(C=CC(=C1Cl)Cl)OC(F)F |
Canonical SMILES | COC(=O)CC1=C(C=CC(=C1Cl)Cl)OC(F)F |
Introduction
Structural Characteristics and Physical Properties
Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate belongs to the family of halogenated phenylacetates, featuring a phenyl ring with multiple halogen substituents. The molecule contains a methyl ester functional group connected to the phenyl ring via an acetate bridge, with two chlorine atoms at positions 2 and 3, and a difluoromethoxy group at position 6.
Chemical Structure
The compound consists of several key structural elements:
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A phenyl ring core structure
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Two chlorine atoms at adjacent positions (2,3-dichloro substitution)
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A difluoromethoxy (-OCHF₂) group at position 6
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A methyl acetate side chain (-CH₂COOCH₃)
Physical Properties
Based on structural analysis and comparison with similar compounds, Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate likely possesses the following physical properties:
Property | Predicted Value | Basis of Prediction |
---|---|---|
Molecular Formula | C₁₁H₉Cl₂F₂O₃ | Derived from chemical structure |
Molecular Weight | Approximately 298-300 g/mol | Calculated from atomic weights |
Physical State | White to off-white solid | Common for similar phenylacetates |
Solubility | Soluble in organic solvents (DMF, toluene); Low solubility in water | Based on structural features and polarity |
Melting Point | 70-100°C | Estimated from similar halogenated esters |
These properties would need experimental verification, as they are predicted based on structural similarity to compounds like Methyl 2,3-dichloro-4-(difluoromethoxy)phenylacetate, which shares many structural features but with the difluoromethoxy group at a different position.
Synthesis Approaches
The synthesis of Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate would likely follow established protocols for related halogenated phenylacetates. Several potential synthetic routes can be proposed based on known chemical reactions.
Esterification Route
The most direct approach would involve the esterification of the corresponding 2,3-dichloro-6-(difluoromethoxy)phenylacetic acid with methanol under acidic conditions:
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Starting with 2,3-dichloro-6-(difluoromethoxy)phenylacetic acid
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Treatment with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl)
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Reaction at elevated temperature (60-80°C) for several hours
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Purification by extraction and crystallization
Halogenation and Difluoromethoxylation
Alternatively, a multi-step approach could be employed:
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Starting with methyl phenylacetate
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Selective chlorination at positions 2 and 3 using N-chlorosuccinimide or molecular chlorine
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Introduction of the difluoromethoxy group at position 6 through appropriate regioselective reactions
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Purification through crystallization, similar to methods described for related compounds
The precise optimization of reaction conditions would be crucial, as evidenced by the careful temperature control and reaction times reported for similar compounds. For example, in the synthesis of methyl 2-(6-trifluoromethylpyrid-2-yloxymethyl)phenylacetate, reactions were maintained at specific temperatures (60-70°C) and carefully monitored over several hours to ensure proper product formation .
Reaction Chemistry and Chemical Behavior
Reactivity Patterns
The presence of multiple halogen substituents and the methyl ester group confers specific reactivity patterns to Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate:
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The methyl ester group is susceptible to hydrolysis under basic or acidic conditions
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The chlorine atoms at positions 2 and 3 can participate in substitution reactions
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The difluoromethoxy group typically exhibits stability but may undergo cleavage under harsh conditions
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The acetate bridge (-CH₂COO-) provides a site for potential alkylation or other transformations
Stability Considerations
The compound would likely exhibit the following stability characteristics:
Condition | Expected Stability | Potential Degradation Products |
---|---|---|
Ambient temperature | Stable | Minimal degradation |
Acidic environment | Moderately stable | Potential ester hydrolysis |
Basic environment | Less stable | Ester hydrolysis to carboxylate |
Oxidizing conditions | Moderately stable | Oxidation of methylene bridge |
Light exposure | Stable | Minimal photodegradation |
This stability profile is inferred from the known behavior of similar halogenated phenylacetates and would require experimental confirmation.
Biological and Pharmacological Properties
Structure-Activity Relationships
The positioning of the substituents in Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate may confer unique biological activity profiles:
Structural Feature | Potential Contribution to Activity |
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2,3-Dichloro substitution | May enhance binding to specific protein targets |
6-Difluoromethoxy group | Likely increases membrane permeability and metabolic stability |
Methyl ester | Provides a prodrug-like character, potentially enhancing bioavailability |
These structure-activity relationships would need to be experimentally verified through biological screening assays.
Analytical Characterization
Spectroscopic Properties
The structural features of Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate would give rise to characteristic spectroscopic properties:
Analytical Technique | Expected Characteristic Features |
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¹H NMR | Singlet for methyl ester (δ ~3.7 ppm); singlet for methylene protons (δ ~3.8 ppm); triplet for difluoromethoxy proton (δ ~6.5-7.0 ppm); aromatic protons (δ ~7.0-7.5 ppm) |
¹³C NMR | Carbonyl carbon (δ ~170 ppm); aromatic carbons (δ ~115-145 ppm); methylene carbon (δ ~40 ppm); methyl carbon (δ ~52 ppm); difluoromethoxy carbon (δ ~115-120 ppm, triplet) |
Mass Spectrometry | Molecular ion peak at m/z ~298-300; fragmentation pattern showing loss of methoxy group (M-31) |
IR Spectroscopy | Strong C=O stretch (~1730-1750 cm⁻¹); C-F stretches (~1000-1100 cm⁻¹); C-Cl stretches (~700-800 cm⁻¹) |
These spectroscopic properties would be essential for confirming the structure and purity of synthesized Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate.
Chromatographic Behavior
For purification and analysis, the compound would likely exhibit the following chromatographic properties:
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HPLC: Good retention on reversed-phase columns (C18) using acetonitrile/water mobile phases
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TLC: Rf value of approximately 0.4-0.5 in ethyl acetate/hexane (1:2) systems, similar to related phenylacetates
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GC-MS: Suitable for analysis with appropriate temperature programming
Comparison with Structural Analogs
Several compounds share structural similarities with Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate, each with distinctive properties and applications.
Key Structural Analogs
Structure-Property Relationships
The position and nature of substituents significantly impact the properties and reactivity:
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The 2,3-dichloro pattern restricts rotation of the acetate side chain
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The position of the difluoromethoxy group (6 vs. 4 or 3) affects the electronic distribution in the aromatic ring
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The combination of electron-withdrawing groups (chlorine and difluoromethoxy) creates a unique electronic environment
Future Research Directions
Synthesis Optimization
Future research could focus on:
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Developing more efficient and selective synthetic routes
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Exploring green chemistry approaches with reduced environmental impact
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Scaling up synthesis for commercial applications
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Investigating catalytic methods for introducing the difluoromethoxy group
Biological Activity Screening
Comprehensive biological screening would be valuable to determine:
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Antimicrobial spectrum against various bacterial and fungal pathogens
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Anti-inflammatory activity in various model systems
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Potential receptor binding profiles
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Toxicity and safety profiles
Structure Modification Studies
Structure-activity relationship studies could explore:
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Variations in the ester group (ethyl, propyl, etc.)
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Alterations in the position and number of chlorine atoms
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Replacement of difluoromethoxy with other fluorinated groups
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Modifications to the acetate bridge length
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